2-Ethenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16260-63-2 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethenylbenzamide |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H2,10,11) |
InChI Key |
CWIAYCPUWVIULX-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C(=O)N |
Canonical SMILES |
C=CC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Contextualization Within Amide and Vinyl Organic Chemistry
2-Ethenylbenzamide, also known as 2-vinylbenzamide, is an organic compound that integrates two key functional groups: an amide and a vinyl group. chemspider.com This unique structural combination places it at the intersection of amide and vinyl organic chemistry, bestowing upon it a distinct reactivity profile. The amide group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of peptide and protein chemistry and is prevalent in numerous pharmaceuticals. The vinyl group, a carbon-carbon double bond, is a versatile functional group that readily participates in a wide array of chemical transformations, most notably polymerization and addition reactions. mnstate.edu
Evolution of Research Trajectories in Ethenylbenzamide Systems
Research into ethenylbenzamide systems has evolved from fundamental synthetic explorations to more specialized applications. Early studies likely focused on the basic synthesis and characterization of these compounds. More contemporary research has delANO into their utility as building blocks for more complex molecular architectures.
A notable area of investigation involves the use of ethenylbenzamides in cyclization reactions. For instance, α-substituted secondary 2-ethenylbenzamides have been shown to undergo hydriodic acid-mediated cyclization to produce 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones. researchgate.net This demonstrates the potential of the ethenylbenzamide scaffold to serve as a precursor for heterocyclic compounds, which are of significant interest in medicinal chemistry.
Furthermore, research has expanded to include various substituted ethenylbenzamides, exploring how different substituents on the aromatic ring or the vinyl group influence the compound's reactivity and potential applications. For example, the synthesis of N-[2-(5-Methyl-1,2,4-triazol-3-yl)ethenyl]benzamide highlights the construction of more elaborate molecules where the ethenylbenzamide core is linked to other heterocyclic systems. prepchem.com The development of new synthetic methodologies, such as palladium-catalyzed reactions, has also broadened the scope of accessible ethenylbenzamide derivatives. acs.org
Delimitation of Research Scope and Academic Significance
The academic significance of 2-ethenylbenzamide and its derivatives lies in their versatility as synthetic intermediates. The presence of both an amide and a reactive vinyl group allows for a diverse range of chemical modifications, making them valuable starting materials for the synthesis of a wide variety of organic molecules.
The research scope is primarily centered on organic synthesis and medicinal chemistry. Key areas of investigation include:
Development of Novel Synthetic Methods: Creating efficient and selective methods for the synthesis of this compound and its derivatives.
Heterocyclic Synthesis: Utilizing ethenylbenzamides as precursors for the construction of nitrogen-containing heterocyclic compounds like isoindolinones. researchgate.net
Polymer Chemistry: Investigating the potential of the vinyl group for polymerization reactions to create novel polymers with specific properties.
Medicinal Chemistry: Designing and synthesizing ethenylbenzamide derivatives as potential therapeutic agents. While this article excludes specific dosage or safety profiles, the underlying structural motifs are of interest in drug discovery. For instance, benzamide (B126) derivatives are known to exhibit a range of biological activities. ontosight.ai
The study of this compound contributes to the fundamental understanding of how the interplay of different functional groups dictates chemical reactivity and provides tools for the construction of complex and potentially useful molecules.
Interactive Data Table: Properties of Ethenylbenzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C9H9NO | 147.177 | Benzamide with a vinyl group at the ortho position. chemspider.com |
| 2-[2-(3-Aminophenyl)ethenyl]benzamide | C15H14N2O | 238.28 | Contains an additional aminophenyl group attached to the ethenyl moiety. nih.gov |
| N-[2-(5-Methyl-1,2,4-triazol-3-yl)ethenyl]benzamide | Not specified | Not specified | Features a triazole ring linked through the ethenyl group. prepchem.com |
| N-(2-hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide | C16H16N2O5 | Not specified | Includes a nitrofuran and a hydroxypropyl group. chemsrc.com |
Synthetic Methodologies for this compound and its Derivatives
The synthesis of this compound and its structurally related derivatives involves a range of sophisticated chemical strategies. Modern organic synthesis has provided numerous pathways to access these core structures and their analogues, often employing advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. These methods are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science.
Advanced Analytical Techniques for 2 Ethenylbenzamide Research
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in determining the molecular structure of 2-Ethenylbenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Advanced Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. rsc.org The technique relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, to map out the structure. chemistrytalk.org
¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). compoundchem.comchemistrysteps.com The vinyl protons (-CH=CH₂) would present a complex splitting pattern due to geminal, cis, and trans coupling, with chemical shifts characteristic of protons attached to sp² hybridized carbons. The amide protons (-CONH₂) would likely appear as a broad signal, the chemical shift of which can be influenced by solvent and temperature. compoundchem.com Peak integration reveals the relative number of protons responsible for each signal. libretexts.org
¹³C NMR: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. chemistrytalk.org For this compound, distinct signals would be observed for the carbonyl carbon (δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), and the two vinyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.
Advanced Techniques: Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the molecular structure. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which can definitively link the ethenyl group to the benzamide (B126) moiety. The Nuclear Overhauser Effect (NOE) can be used to probe spatial relationships between protons, helping to determine the preferred conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | ~7.0 - 8.0 | Complex multiplets due to spin-spin coupling. |
| Vinyl Protons | ¹H NMR | ~5.5 - 7.0 | Distinct signals for each of the three protons with characteristic coupling constants. |
| Amide Protons | ¹H NMR | Broad, variable | Chemical shift and peak shape are solvent and concentration-dependent. |
| Carbonyl Carbon | ¹³C NMR | ~165 - 175 | Downfield shift characteristic of amide carbonyls. |
| Aromatic Carbons | ¹³C NMR | ~120 - 140 | Multiple signals corresponding to substituted and unsubstituted carbons. |
| Vinyl Carbons | ¹³C NMR | ~110 - 140 | Two distinct signals for the -CH= and =CH₂ carbons. |
Vibrational Spectroscopy: Infrared (IR) for Functional Group Analysis and Molecular Motions
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. athabascau.ca This technique is particularly useful for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups. webassign.net
The amide group gives rise to several distinct peaks:
N-H Stretching: Two bands are typically observed for a primary amide (-NH₂) in the region of 3350-3180 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
C=O Stretching (Amide I band): A strong, intense absorption between 1680-1630 cm⁻¹ is a hallmark of the carbonyl group in an amide. vscht.cz
N-H Bending (Amide II band): This band appears around 1640-1590 cm⁻¹.
The vinyl and aromatic moieties also produce characteristic signals:
Aromatic C-H Stretching: Absorption just above 3000 cm⁻¹. libretexts.org
Alkene =C-H Stretching: A peak also appearing just above 3000 cm⁻¹. vscht.cz
C=C Stretching: Bands for the aromatic ring appear in the 1600-1450 cm⁻¹ region, while the vinyl C=C stretch is typically found around 1650-1620 cm⁻¹. vscht.cz
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Motion | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | 3350 - 3180 | Medium (two bands) |
| Aromatic/Vinyl (C-H) | Stretching | 3100 - 3000 | Medium to Weak |
| Amide (C=O) | Stretching | 1680 - 1630 | Strong |
| Alkene/Aromatic (C=C) | Stretching | 1650 - 1450 | Medium to Weak |
| Amide (N-H) | Bending | 1640 - 1590 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org Molecules with conjugated systems, like this compound, absorb light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org
The structure of this compound contains chromophores—the benzoyl group and the ethenyl (styryl) system—which are responsible for its UV absorption. shu.ac.uk The conjugation between the phenyl ring, the carbonyl group, and the vinyl group creates an extended π-electron system. This extended conjugation lowers the energy gap between the π (bonding) and π* (antibonding) orbitals. Consequently, π → π* transitions are expected to occur at longer wavelengths (typically >250 nm) with high molar absorptivity. azooptics.com A weaker n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. shu.ac.uk While tautomerism is less common for simple amides compared to other systems, UV-Vis spectroscopy could potentially detect different tautomeric forms if they exist in equilibrium, as they would likely possess distinct electronic absorption spectra. clockss.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org
For this compound (C₉H₉NO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its elemental formula. libretexts.org
Electron impact ionization typically causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation of this compound would likely be initiated by cleavages adjacent to the stable aromatic ring and the carbonyl group. Common fragmentation pathways for benzamides include the loss of the amino group (•NH₂) to form a stable benzoyl cation or a related fragment. researchgate.net
Key expected fragments for this compound include:
[M - NH₂]⁺: Loss of the amino radical.
[C₆H₅CO]⁺: The benzoyl cation (m/z 105), resulting from cleavage of the bond between the carbonyl and the ring, with rearrangement.
[C₆H₅]⁺: The phenyl cation (m/z 77), from the loss of CO from the benzoyl cation.
Table 3: Predicted Mass Spectrometry (MS) Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [C₉H₉NO]⁺• | 147 | Molecular Ion (M⁺) |
| [C₉H₇O]⁺ | 131 | Loss of NH₂ |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Crystallography for Absolute Structural Determination
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography stands as the definitive technique for determining the absolute three-dimensional arrangement of atoms in a solid-state crystalline sample.
Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Confirmation
Single crystal X-ray diffraction involves irradiating a single, well-ordered crystal with an X-ray beam. uol.de The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined. uni-mainz.deuhu-ciqso.es
An X-ray crystallographic analysis of this compound would provide unequivocal confirmation of its covalent structure. Furthermore, it would yield precise data on:
Bond Lengths and Angles: Confirming the geometries of the aromatic ring, vinyl group, and amide functionality.
Conformation: Revealing the dihedral angles and the relative orientation of the phenyl ring and the ethenyl-amide substituent.
Intermolecular Interactions: Detailing how individual molecules pack together in the crystal lattice, including potential hydrogen bonding involving the amide N-H and C=O groups.
This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π···π Stacking)
In the case of benzamide derivatives, hydrogen bonding is a predominant intermolecular interaction. nih.gov The amide functional group (-CONH2) of this compound contains both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust hydrogen-bonding networks, which significantly influence the crystal packing. For instance, in many substituted N-phenylbenzamides, N-H···O hydrogen bonds are a key feature, often leading to the formation of chains or dimers. iucr.orgiucr.org
Beyond classical hydrogen bonding, other weak interactions such as C-H···O, C-H···π, and π···π stacking interactions are also vital in stabilizing the crystal structure. The vinyl group and the phenyl ring of this compound are capable of participating in such interactions. For example, studies on N-[4-(trifluoromethyl)phenyl]benzamide have shown that π-stacking of the aryl rings contributes significantly to the crystal's stability. iucr.org The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound.
A hypothetical arrangement of this compound in a crystal lattice could involve N-H···O hydrogen bonds forming a primary structural motif, with π···π stacking between the phenyl rings of adjacent molecules providing further stabilization. The ethenyl group could also participate in weaker C-H···π interactions.
| Interaction Type | Potential Participating Groups in this compound | Reference Example (Similar Compounds) |
| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | N-H···O bonds in N-phenylbenzamides iucr.org |
| π···π Stacking | Phenyl rings | Aryl ring stacking in N-[4-(trifluoromethyl)phenyl]benzamide iucr.org |
| C-H···π Interactions | Ethenyl C-H bonds and Phenyl ring | C-H···π interactions in various organic crystals eurjchem.com |
| C-H···O Interactions | Phenyl/Ethenyl C-H bonds and Carbonyl Oxygen | C-H···O bonds in N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide ajol.info |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Contacts
To quantitatively analyze the intermolecular interactions within a crystal structure, Hirshfeld surface analysis has emerged as a powerful tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the electron density, and the distance from the surface to the nearest nucleus inside and outside the surface is denoted as di and de, respectively. These values are used to generate a 2D fingerprint plot, which is a histogram of di versus de.
Different types of intermolecular interactions appear as distinct regions on the 2D fingerprint plot. For example, the sharp spikes in the lower region of the plot are characteristic of strong hydrogen bonds like N-H···O. More diffuse regions can be attributed to weaker interactions such as H···H, C···H, and π···π stacking interactions. By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a quantitative measure of their importance in the crystal packing.
In studies of various benzamide derivatives, Hirshfeld surface analysis has been instrumental in elucidating the nature of their intermolecular interactions. eurjchem.comajol.infoiucr.org For N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, Hirshfeld analysis confirmed that H···H and H···O/O···H interactions are the primary contributors to the crystal packing. ajol.info Similarly, for an indole-based benzamide derivative, the analysis revealed that H···H, N-H···O, C-H···π, and π···π interactions all play a role in the molecular self-assembly. eurjchem.com
For this compound, a hypothetical Hirshfeld surface analysis would likely reveal a significant contribution from H···H contacts due to the abundance of hydrogen atoms. The N-H···O hydrogen bonds would be represented by distinct spikes, while C···H/H···C and C···C contacts would indicate the presence of C-H···π and π···π stacking interactions, respectively.
| Interaction Type | Typical Appearance on 2D Fingerprint Plot | Percentage Contribution (Example from a Benzamide Derivative) iucr.org |
| H···H | Large, diffuse region | 26.6% |
| S···H/H···S | Wing-like features | 13.8% |
| Cl···H/H···Cl | Wing-like features | 9.5% |
| O···H/H···O | Sharp spikes | 6.7% |
Note: The percentage contributions are for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and serve as an illustrative example.
Spectroscopic and Mass Spectrometric Techniques for Elusive Reaction Intermediates
The study of reaction mechanisms often involves the detection and characterization of transient or elusive reaction intermediates. These species are typically short-lived and present in low concentrations, making their identification challenging. Advanced spectroscopic and mass spectrometric techniques are indispensable for this purpose.
Electrospray ionization mass spectrometry (ESI-MS) has proven to be a valuable tool for probing reactive intermediates directly from solution. mdpi.combeilstein-journals.org This soft ionization technique allows for the transfer of ions from the condensed phase to the gas phase with minimal fragmentation, enabling the detection of transient species. By coupling ESI-MS with techniques like microreactors or rapid mixing devices, the temporal evolution of reaction intermediates can be monitored. beilstein-journals.org For instance, in the study of organocatalytic reactions, ESI-MS has been used to detect and characterize key intermediates, providing crucial insights into the reaction mechanism. beilstein-journals.org
In the context of this compound, ESI-MS could be employed to study its reactions, such as electrophilic additions to the vinyl group or transformations involving the amide functionality. By carefully designing the experiments, it might be possible to intercept and characterize key intermediates, such as carbocations or other transient species.
In addition to mass spectrometry, other spectroscopic techniques like time-resolved NMR and IR spectroscopy can also provide valuable information about reaction intermediates. While NMR is generally less sensitive than MS, it can provide detailed structural information. pnas.org For example, the electrophilic cyclization of 2-(1-alkynyl)benzamides was studied using spectroscopic techniques, which led to the correct structural assignment of the cyclic imidate products. nih.gov
The combination of different analytical techniques is often necessary for the unambiguous identification of elusive intermediates. For example, a combination of mass spectrometry to determine the mass-to-charge ratio and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns can provide strong evidence for the structure of an intermediate. beilstein-journals.org This multi-faceted approach would be highly beneficial in elucidating the reaction pathways of this compound.
Computational Chemistry and Theoretical Modeling of 2 Ethenylbenzamide Systems
Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
A theoretical investigation using DFT would be essential to determine the optimized molecular geometry of 2-Ethenylbenzamide, including key bond lengths, bond angles, and dihedral angles. Such calculations would elucidate the planarity and interaction between the vinyl group and the benzamide (B126) moiety. Furthermore, DFT is a powerful tool for analyzing the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which are crucial for understanding the compound's reactivity. core.ac.uk Although DFT calculations have been mentioned in the context of reactions involving derivatives of 2-vinylbenzamide, specific geometric and electronic data for the parent molecule are not provided in the literature. researchgate.net
Ab Initio and Semi-Empirical Molecular Orbital (MO) Methods (e.g., AM1, PM3) for Energetic and Electronic Properties
Ab initio and semi-empirical methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) serve as computationally less intensive alternatives to DFT for predicting energetic and electronic properties. These methods are particularly useful for calculating the heat of formation and dipole moments. researchgate.net A comparative study using these methods could offer insights into their accuracy for this specific class of compounds. However, the literature lacks any published reports of AM1 or PM3 calculations performed specifically on this compound.
Conformational Analysis and Tautomeric Equilibria Studies
The rotational barrier around the C-C single bond connecting the vinyl group to the phenyl ring and the C-N bond of the amide group would be a key focus of a conformational analysis. This would identify the most stable conformers and the energy differences between them. Additionally, while amide-iminol tautomerism is possible for the benzamide portion, computational studies are needed to determine the relative stabilities of the tautomers and the energy barrier for their interconversion in the gas phase and in different solvents. Currently, no such conformational or tautomeric equilibrium studies for this compound have been reported.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra. Theoretical calculations could provide predicted ¹H and ¹³C NMR chemical shifts for each atom in this compound, which would be invaluable for structural confirmation. Similarly, the calculation of vibrational frequencies (IR and Raman) would help in assigning the observed spectral bands to specific molecular motions, such as the C=O stretch of the amide, the C=C stretch of the vinyl group, and various C-H bending and stretching modes. No theoretical predictions of spectroscopic parameters for this compound are available in the scientific literature.
Computational Simulations of Intermolecular Interactions and Crystal Packing
Understanding how this compound molecules interact with each other is fundamental to predicting its solid-state properties. Computational simulations can model intermolecular forces, such as hydrogen bonding involving the amide group (N-H···O=C) and potential π-π stacking between aromatic rings. These simulations can predict the most likely crystal packing arrangements, which has implications for the material's physical properties. To date, no studies have been published that simulate or analyze the crystal packing of this compound.
Applications in Advanced Materials and Polymer Science Derived from 2 Ethenylbenzamide
Polymerization of Ethenylbenzamide Monomers
The polymerization of ethenylbenzamide monomers represents a significant area of research in polymer chemistry, offering pathways to novel materials with tailored properties. The ability to control the polymerization process is crucial for achieving desired molecular weights, architectures, and functionalities. This section explores various polymerization techniques applied to ethenylbenzamide and its analogs, highlighting the mechanisms and outcomes of these synthetic strategies.
Solid-Phase Polymerization Mechanisms and Kinetics
Solid-phase polymerization (SPP) is a technique carried out on crystalline monomers. The topochemical nature of SPP can lead to highly ordered polymers. The mechanism and kinetics of SPP are fundamentally different from solution or melt polymerization and are strongly influenced by the crystal lattice of the monomer.
Key mechanistic steps in solid-state polymerization include initiation, propagation, and termination, all of which are constrained by the crystalline structure. The diffusion of reactive species, such as monomer units and growing polymer chains, is highly restricted. wiley.com Instead, the reaction often proceeds along specific crystallographic axes, dictated by the packing of the monomer molecules.
The kinetics of solid-phase polymerization are often characterized by an induction period, followed by an acceleratory phase, and finally a deceleration as the monomer is consumed and the crystal lattice is disrupted by the forming polymer. The rate of polymerization is influenced by factors such as temperature, pressure, and the presence of defects in the crystal.
Table 1: Key Factors Influencing Solid-Phase Polymerization Kinetics
| Factor | Description |
| Monomer Crystal Packing | The proximity and orientation of reactive groups within the crystal lattice are critical for polymerization to occur. |
| Temperature | Affects the mobility of molecules and reactive intermediates within the crystal. |
| Crystal Defects | Can act as initiation sites or facilitate molecular movement, influencing the polymerization rate. |
| By-product Removal | In condensation SSP, the efficient removal of by-products is crucial for driving the reaction to high molecular weights. |
Living Polymerization Techniques (Anionic, Controlled Radical) for Controlled Architectures
Living polymerization techniques offer precise control over the molecular weight, polydispersity, and architecture of polymers. These methods are characterized by the absence of irreversible termination and chain transfer reactions.
Anionic Polymerization: Anionic polymerization is a powerful technique for the synthesis of well-defined polymers from monomers with electron-withdrawing substituents. While highly effective for monomers like styrene (B11656) and acrylates, its application to monomers with acidic protons, such as the amide proton in ethenylbenzamide, can be challenging due to potential termination reactions. However, with appropriate protection of the amide group or the use of specific initiators and reaction conditions, living anionic polymerization can be achieved.
Controlled Radical Polymerization (CRP): CRP techniques have emerged as versatile methods for the synthesis of a wide range of functional polymers with controlled architectures. Two of the most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP): ATRP is a transition metal-catalyzed process that allows for the controlled polymerization of various monomers. cmu.edursc.org It has been successfully applied to synthesize well-defined polymers from monomers structurally similar to 2-ethenylbenzamide. cmu.edunih.gov The control over the polymerization is achieved through a reversible activation and deactivation of the growing polymer chains. cmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP technique that can be used to polymerize a wide range of monomers under various reaction conditions. uni-bayreuth.de It relies on the use of a chain transfer agent to mediate the polymerization in a controlled manner.
Table 2: Comparison of Living Polymerization Techniques
| Technique | Advantages | Potential Challenges with Ethenylbenzamide |
| Anionic Polymerization | Precise control over molecular weight and architecture. | Amide proton can cause termination. |
| ATRP | Tolerant to a variety of functional groups and solvents. cmu.edursc.org | Potential for catalyst contamination of the final polymer. |
| RAFT | Wide range of applicable monomers and reaction conditions. uni-bayreuth.de | Requires synthesis of a suitable RAFT agent. |
These living polymerization techniques are instrumental in creating polymers with complex architectures, such as block copolymers and star polymers, from ethenylbenzamide and related monomers.
Development of Novel Polymerization Strategies for Vinylbenzamide Analogs
The development of novel polymerization strategies for vinylbenzamide analogs is driven by the need for advanced materials with specific properties. Research in this area focuses on creating new catalytic systems and polymerization methods that offer enhanced control and versatility.
One area of development is the design of new initiators and catalysts for living polymerization that are more tolerant to functional groups and can operate under milder reaction conditions. rsc.org For instance, the use of rhodium-based catalysts has shown promise for the well-controlled living polymerization of N-propargylamides, which are structurally related to vinylbenzamides. nih.gov
Another focus is the development of one-pot tandem polymerization processes that combine different polymerization techniques to create complex polymer architectures in a single step. researchgate.net For example, a combination of living radical polymerization and "click" chemistry can be used to synthesize functionalized polymers. researchgate.net
Research is also being directed towards the use of renewable resources and green chemistry principles in the synthesis of polymers from vinylbenzamide analogs. This includes the use of bio-based monomers and more environmentally friendly polymerization conditions.
Functional Polymers and Macromolecular Architectures
The ability to incorporate functional monomers like this compound into polymers allows for the creation of materials with specific chemical and physical properties. These functional polymers can have a wide range of applications, from separation science to biomedicine.
Synthesis of Polymeric Chiral Stationary Phases Utilizing Ethenylbenzamide Monomers
Chiral stationary phases (CSPs) are essential for the separation of enantiomers in high-performance liquid chromatography (HPLC). Polymeric CSPs, in particular, offer high stability and broad applicability. Ethenylbenzamide and its derivatives are attractive monomers for the synthesis of polymeric CSPs due to their rigid structures and the presence of amide groups that can participate in chiral recognition.
The synthesis of these CSPs typically involves the polymerization of a chiral ethenylbenzamide monomer, often in the presence of a crosslinking agent, to form a polymer network. This polymer is then coated onto a silica (B1680970) support. The chiral recognition ability of these CSPs arises from the specific interactions between the chiral polymer and the enantiomers of the analyte. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Several studies have reported the synthesis and evaluation of polymeric CSPs based on vinylphenylamide monomers. researchgate.netresearchgate.net For example, a CSP based on trans-9,10-dihydro-9,10-ethanoanthracene-(11S,12S)-11,12-dicarboxylic acid bis-4-vinylphenylamide has been successfully prepared and used for the separation of various racemates. researchgate.net The performance of these CSPs is influenced by factors such as the nature of the chiral monomer, the degree of crosslinking, and the mobile phase composition. nih.gov
Table 3: Examples of Monomers Used in Polymeric Chiral Stationary Phases
| Monomer | Resulting CSP Application |
| N,N'-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[4-vinylbenzamide] | Enantioselective separation in supercritical fluid chromatography. researchgate.net |
| trans-9,10-dihydro-9,10-ethanoanthracene-(11S,12S)-11,12-dicarboxylic acid bis-4-vinylphenylamide | Chiral separations in HPLC. researchgate.net |
Preparation of Modularized Glycopolymers Incorporating Ethenylbenzamide Units
Glycopolymers are synthetic polymers with pendant carbohydrate moieties. They are of great interest due to their ability to mimic the biological functions of natural glycans, such as cell recognition and adhesion. The incorporation of ethenylbenzamide units into glycopolymers can provide a rigid backbone and introduce additional interaction sites, potentially enhancing their biological activity.
A modular approach to the synthesis of glycopolymers allows for the precise control over the structure and composition of the final polymer. rsc.org This can be achieved by first synthesizing a polymer backbone with reactive groups, followed by the attachment of carbohydrate units and other functional molecules.
While the direct incorporation of this compound into modular glycopolymers is not extensively documented, the principles of modular synthesis can be applied. For example, a copolymer of this compound and a monomer with a protected functional group could be synthesized. After deprotection, the carbohydrate moieties could be attached to the polymer backbone. This approach would allow for the preparation of a library of glycopolymers with varying sugar units and densities, which could then be screened for their biological activity.
The use of "click" chemistry reactions, such as the Ugi reaction, provides an efficient and versatile method for the modular synthesis of glycopolymers. rsc.org These reactions are highly specific and proceed under mild conditions, making them ideal for the modification of complex polymer structures.
Design of Advanced Polymer Structures, including Cyclic and Block Copolymers
The synthesis of polymers with complex architectures, such as block and cyclic copolymers, from this compound can be achieved with a high degree of control using modern polymerization techniques. Controlled/Living Radical Polymerization (CLRP) methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for this purpose. tcichemicals.comrsc.org These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined end-groups, which are essential for building more complex structures. cmu.edu
Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(this compound) (P(2-EBA)) segment typically involves a sequential monomer addition strategy. mdpi.com First, a macroinitiator or macro-chain transfer agent (macro-CTA) of one polymer type is synthesized, which is then used to initiate the polymerization of the second monomer, in this case, this compound.
For instance, using RAFT polymerization, a polystyrene macro-CTA can be used to initiate the polymerization of this compound to create a polystyrene-block-poly(this compound) (PS-b-P(2-EBA)) diblock copolymer. core.ac.uk Similarly, ATRP can be employed using a macroinitiator like poly(methyl methacrylate)-Br (PMMA-Br) to synthesize PMMA-b-P(2-EBA). cmu.edu The ability to combine a rigid, hydrogen-bonding P(2-EBA) block with a flexible or hydrophobic block (like polystyrene or polymethacrylates) allows for the creation of amphiphilic materials that can self-assemble into various nanostructures, such as micelles or vesicles. mdpi.com
Table 1: Examples of Potential Block Copolymers Derived from this compound via CLRP Methods
| First Block (Macroinitiator/CTA) | Second Monomer | CLRP Method | Resulting Block Copolymer | Potential Application |
| Polystyrene (PS) | This compound | RAFT | PS-b-P(2-EBA) | Nanostructured films, drug delivery |
| Poly(methyl methacrylate) (PMMA) | This compound | ATRP | PMMA-b-P(2-EBA) | Compatibilizers, coatings |
| Poly(ethylene glycol) (PEG) | This compound | ATRP/RAFT | PEG-b-P(2-EBA) | Biocompatible materials, hydrogels |
| Poly(n-butyl acrylate) (PnBA) | This compound | ATRP | PnBA-b-P(2-EBA) | Thermoplastic elastomers |
Cyclic Copolymers: Cyclic polymers, which lack chain ends, exhibit unique physical properties compared to their linear counterparts, such as more compact structures, lower viscosities, and different thermal properties. bham.ac.uk The synthesis of cyclic polymers based on this compound is a significant challenge but can be approached using two primary strategies: ring-closure and ring-expansion. bham.ac.uk
The ring-closure method is more common and involves synthesizing a linear precursor polymer with two reactive end-groups that can be joined together under highly dilute conditions to favor intramolecular cyclization over intermolecular reactions. For a P(2-EBA) based cyclic polymer, a linear chain could be prepared via ATRP or RAFT to have, for example, an azide (B81097) at one end and an alkyne at the other, which can then be "clicked" together to form the ring. rsc.org The efficiency of such cyclization reactions remains a challenge, often requiring specialized techniques to achieve high yields. rsc.org
Structure-Property Relationships in Ethenylbenzamide-Derived Polymers
The final properties of a polymer are intrinsically linked to the structure of its constituent monomer and the three-dimensional arrangement of the polymer chains. scribd.com For polymers derived from ethenylbenzamide, factors such as the substitution pattern on the aromatic ring and the polymer's microstructure are critical in determining its macroscopic performance.
Influence of Monomer Orientation and Substitution on Polymer Properties
The specific placement of the vinyl group on the benzamide (B126) ring (ortho-, meta-, or para-) and the presence of additional substituents can profoundly impact polymerization behavior and the properties of the resulting polymer.
Monomer Orientation: The isomeric position of the vinyl group (ethenyl group) influences the steric hindrance and electronic environment of the polymerizable double bond. While specific comparative studies on the vinylbenzamide isomers are not extensively documented, principles from similar vinyl-aromatic systems can be applied.
This compound (ortho-): The proximity of the benzamide group to the vinyl group can lead to significant steric hindrance, potentially lowering the rate of polymerization. However, this proximity may also promote specific intramolecular interactions that can influence the polymer's tacticity (stereochemistry).
3-Ethenylbenzamide (meta-): This isomer would experience less steric hindrance compared to the ortho- isomer, likely resulting in different polymerization kinetics.
4-Ethenylbenzamide (para-): With the functional groups positioned far apart, this isomer would have the least steric hindrance, behaving more like a simple substituted styrene. This could lead to higher molecular weight polymers under similar conditions.
The position of the amide group also dictates the geometry of potential hydrogen bonding networks within the polymer matrix, affecting properties like solubility, thermal stability, and mechanical strength.
Substituent Effects: Adding substituents to the aromatic ring or the amide nitrogen of this compound provides another layer of control over polymer properties. Electron-withdrawing or electron-donating groups can alter the reactivity of the vinyl monomer. researchgate.net Furthermore, bulky substituents can increase the polymer's glass transition temperature (Tg) by restricting chain mobility, while flexible side chains might lower it. For example, modifying the amide nitrogen with different alkyl groups would alter the hydrogen-bonding capability and solubility of the polymer.
Table 2: Predicted Influence of Isomeric Position and Substitution on Poly(ethenylbenzamide) Properties
| Monomer Structure | Predicted Effect on Polymerization | Predicted Impact on Polymer Properties |
| This compound | Slower rate due to steric hindrance; potential for controlled tacticity. | Higher Tg due to restricted rotation; specific hydrogen-bonding patterns. |
| 3-Ethenylbenzamide | Intermediate reactivity. | Properties intermediate between ortho- and para- isomers. |
| 4-Ethenylbenzamide | Higher polymerization rate; less steric hindrance. | Potentially more crystalline due to regular packing; different H-bond network. |
| N-methyl-2-ethenylbenzamide | Similar reactivity to parent monomer. | Disrupted hydrogen bonding (no N-H); increased solubility in less polar solvents. |
| 4-Fluoro-2-ethenylbenzamide | Altered vinyl group reactivity due to electronic effects. | Modified polarity, dielectric properties, and intermolecular forces. |
Correlation of Polymer Microstructure with Macroscopic Performance
The microstructure of a polymer refers to the arrangement of monomer units along the chain, including its stereochemistry (tacticity), chain branching, and sequence distribution in copolymers. This architecture directly governs the material's bulk properties.
Tacticity: Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. For poly(this compound), the three main possibilities are:
Isotactic: All benzamide groups are on the same side of the polymer chain. This regular structure allows chains to pack closely, potentially leading to higher crystallinity, increased rigidity, and higher melting temperatures. quora.com
Syndiotactic: The benzamide groups alternate regularly from one side to the other. This regularity can also facilitate crystallization.
Atactic: The benzamide groups are randomly arranged. This lack of order prevents efficient chain packing, resulting in an amorphous polymer that is typically less rigid and has a lower softening point.
The choice of polymerization conditions (solvent, temperature, catalyst) can influence the resulting tacticity. Controlled radical polymerization techniques can sometimes provide enhanced stereochemical control. The tacticity has been shown to have a significant effect on the properties of other polymers, such as poly(N-vinylpyrrolidone), where it affects the glass transition temperature and interaction with other molecules. nih.gov A similar strong correlation is expected for poly(this compound), where the regular arrangement of amide groups in isotactic or syndiotactic forms would maximize hydrogen bonding, leading to enhanced mechanical strength and thermal stability. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethenylbenzamide, and how can purity and reproducibility be ensured?
- Methodology : Begin with a nucleophilic acyl substitution or condensation reaction using 2-ethenylbenzoic acid and an appropriate amine source. Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on literature precedents . Purify the product via column chromatography or recrystallization, and confirm purity using HPLC (>95%) and melting point analysis. For reproducibility, document stoichiometric ratios, reaction times, and purification steps in detail, adhering to journal guidelines for experimental reporting .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodology : Use H and C NMR to confirm the benzamide backbone and ethenyl substituent (e.g., peaks at δ 5.2–6.5 ppm for vinyl protons). IR spectroscopy should verify the amide C=O stretch (~1650–1680 cm). High-resolution mass spectrometry (HRMS) or elemental analysis is required for molecular formula confirmation. Report all spectral data with assignments and compare to known analogs .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Consult safety data sheets (SDS) for toxicity profiles. Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards). Store the compound in a cool, dry place, segregated from oxidizing agents. Dispose of waste via approved chemical waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology : Conduct a systematic review to identify variables such as assay conditions (e.g., cell lines, concentrations) or impurities in compound batches. Replicate conflicting studies under standardized protocols. Use statistical tools (e.g., meta-analysis) to assess effect sizes and heterogeneity. Cross-validate findings with computational models (e.g., molecular docking) to predict binding affinities .
Q. What computational strategies effectively predict the reactivity of this compound in novel reactions?
- Methodology : Apply density functional theory (DFT) to model electron density distributions and frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via LC-MS). Compare results to structurally related benzamide derivatives to identify substituent effects .
Q. How should one design a comparative study of this compound and its structural analogs to evaluate pharmacological properties?
- Experimental Design :
- Structural Variation : Select analogs with modifications to the ethenyl group or benzamide core (e.g., 2-ethoxybenzamide, N-(2-phenylethyl)benzamide) .
- Assays : Test in vitro cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), and solubility (HPLC-based shake-flask method).
- Data Analysis : Use ANOVA to compare activity trends, followed by QSAR modeling to correlate structural features with bioactivity .
Data Reporting and Ethical Considerations
- Supplementary Materials : Provide raw spectral data (NMR, IR), crystallographic files (if available), and detailed synthetic procedures in supplementary information, as per journal guidelines .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and ensure data integrity by archiving datasets in repositories (e.g., Zenodo) with unique DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
